molecular formula C16H20BNO2 B2840063 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole CAS No. 1831152-32-9

1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole

Cat. No. B2840063
CAS RN: 1831152-32-9
M. Wt: 269.15
InChI Key: XLPMAGPPJYOVHQ-UHFFFAOYSA-N
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Description

“1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole” is a chemical compound that contains a pyrrole ring and a phenyl ring connected by a boronic acid pinacol ester . The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions to extend the size of the structure .


Synthesis Analysis

The compound can be synthesized through a two-step substitution reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organic Synthesis

This compound is an important intermediate in organic synthesis . It’s often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Drug Development

Boric acid compounds like this are often used as enzyme inhibitors or specific ligand drugs . They can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .

Cancer Treatment

In the research of anticancer drugs, it was found that enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of the HCT116 human colon cancer cell, and can lead to apoptosis and necrosis of HeLa cells in the process of inducing oxidative stress . This can be used to treat colon cancer .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .

Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .

Controlled Drug Release

The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .

Future Directions

The compound’s unique structure and reactivity make it a valuable tool in organic synthesis . Its potential applications in fields like medicinal chemistry and materials science could be explored further.

properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-8-7-9-14(12-13)18-10-5-6-11-18/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPMAGPPJYOVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole

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